Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
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Overview
Description
Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a chemical compound with the molecular formula C12H17BClNO2 and a molecular weight of 253.53 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a methyl ester, and a dioxaborolane moiety. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves the reaction of 6-chloro-2-methylpyridine-3-boronic acid pinacol ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium acetate, with the reaction being carried out at elevated temperatures (e.g., 90°C) for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or xylene . The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of cholinergic drugs for treating gastrointestinal diseases.
Material Science: It is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester moiety allows for coupling reactions, while the chloro group can undergo substitution reactions . These reactions enable the compound to form new bonds and create more complex structures.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate include:
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
What sets this compound apart is its combination of a chloro-substituted pyridine ring with a boronic ester moiety. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H17BClNO4 |
---|---|
Molecular Weight |
297.54 g/mol |
IUPAC Name |
methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)8-6-7-9(15)16-10(8)11(17)18-5/h6-7H,1-5H3 |
InChI Key |
IJDQMQSFUXDQMT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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